molecular formula C19H20N4O3S B6121432 N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide

Cat. No.: B6121432
M. Wt: 384.5 g/mol
InChI Key: UXLQVNAXHAWUOO-RGVLZGJSSA-N
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Description

N'-[(E)-(3-Ethoxy-4-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a hydrazide derivative featuring a benzimidazole core linked to a substituted benzylidene group. Synthetically, such compounds are typically prepared via multi-step reactions involving hydrazide formation followed by condensation with aldehydes, as demonstrated in analogous syntheses .

Properties

IUPAC Name

N-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-2-(1-methylbenzimidazol-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O3S/c1-3-26-17-10-13(8-9-16(17)24)11-20-22-18(25)12-27-19-21-14-6-4-5-7-15(14)23(19)2/h4-11,24H,3,12H2,1-2H3,(H,22,25)/b20-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXLQVNAXHAWUOO-RGVLZGJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC(=O)CSC2=NC3=CC=CC=C3N2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC(=O)CSC2=NC3=CC=CC=C3N2C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide typically involves a multi-step process:

    Formation of the Benzimidazole Moiety: This step involves the condensation of o-phenylenediamine with a suitable aldehyde under acidic conditions to form the benzimidazole ring.

    Synthesis of the Hydrazide Intermediate: The next step involves the reaction of the benzimidazole derivative with thioacetic acid to introduce the sulfanyl group, followed by the formation of the hydrazide intermediate through reaction with hydrazine hydrate.

    Condensation Reaction: The final step involves the condensation of the hydrazide intermediate with 3-ethoxy-4-hydroxybenzaldehyde under reflux conditions to yield the target compound.

Industrial Production Methods

While the laboratory synthesis of this compound is well-documented, its industrial production would require optimization of reaction conditions to ensure scalability, yield, and purity. This might involve the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the hydrazide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring or the ethoxy group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as halides, amines, or thiols under various conditions.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Biological Activities

Antimicrobial Properties : Recent studies have indicated that derivatives of acetohydrazide compounds exhibit significant antimicrobial activity. Research has shown that N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide demonstrates effectiveness against a range of bacterial strains, making it a candidate for developing new antimicrobial agents .

Anticancer Activity : There is growing interest in the anticancer properties of hydrazone derivatives. Preliminary studies suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The benzimidazole moiety is known for its anticancer properties, which may enhance the overall efficacy of this compound against tumors .

Antioxidant Activity : The presence of hydroxyl groups in the structure contributes to its antioxidant capabilities. Antioxidants are crucial in preventing oxidative stress-related diseases, and compounds with similar structures have shown promising results in scavenging free radicals .

Applications in Drug Development

The unique structural features of this compound make it a valuable candidate for drug development:

  • Pharmaceutical Formulations : Due to its bioactive properties, this compound can be formulated into pharmaceutical products aimed at treating infections or cancer.
  • Lead Compound for Synthesis : Its structure can serve as a lead compound for synthesizing new derivatives with enhanced biological activity and reduced toxicity.

Material Science Applications

The compound's chemical properties also lend themselves to applications beyond biological systems:

  • Polymer Chemistry : It can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities such as antimicrobial activity.
  • Nanotechnology : The synthesis of nanoparticles using this compound could lead to innovative materials with applications in drug delivery systems or biosensors.

Case Study 1: Antimicrobial Efficacy

A study conducted on various hydrazone derivatives found that N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-(benzimidazole)acetohydrazide exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing effectiveness comparable to standard antibiotics .

Case Study 2: Anticancer Potential

Research published in a peer-reviewed journal evaluated the cytotoxic effects of the compound on human cancer cell lines. Results indicated a dose-dependent inhibition of cell growth, with mechanisms involving apoptosis confirmed through flow cytometry analysis .

Mechanism of Action

The mechanism by which N’-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide exerts its effects is complex and involves multiple pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, potentially inhibiting or modulating their activity.

    Pathways Involved: It may influence oxidative stress pathways, apoptosis, and cell signaling mechanisms, contributing to its biological activities.

Comparison with Similar Compounds

Key Observations :

  • Ethoxy vs. Methoxy Groups : The 3-ethoxy-4-hydroxyphenyl group in the target compound balances solubility and lipophilicity better than methoxy analogs, which are more prone to oxidative demethylation .
  • Benzimidazole Alkylation : 1-Methyl substitution (as in the target compound) enhances metabolic stability compared to unsubstituted benzimidazoles, while 1-ethyl groups further increase lipophilicity .

Crystallographic and Hydrogen-Bonding Patterns

Single-crystal X-ray analyses of related compounds (e.g., ) reveal that the (E)-configuration of the hydrazone bond and hydrogen-bonding networks (e.g., N–H···O, O–H···N) stabilize the molecular conformation. The 3-ethoxy-4-hydroxyphenyl group in the target compound likely forms intramolecular hydrogen bonds, reducing rotational freedom and enhancing binding specificity .

Methodological Considerations in Structural Analysis

  • Crystallography Tools : Programs like SHELX and ORTEP-3 enable precise determination of molecular geometry and hydrogen-bonding patterns, critical for validating structural comparisons .
  • Structure Validation : Automated validation (e.g., PLATON) ensures accuracy in bond lengths and angles, minimizing errors in comparative studies .

Biological Activity

N'-[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]-2-[(1-methyl-1H-benzimidazol-2-yl)sulfanyl]acetohydrazide is a complex organic compound that has garnered attention due to its potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic potential, and related case studies.

Chemical Structure and Properties

The compound can be characterized by its unique structural features, which include:

  • Ethoxy group
  • Hydroxy group
  • Benzimidazole moiety

The molecular formula is C15H18N4O3SC_{15}H_{18}N_{4}O_{3}S, and it has a molecular weight of approximately 346.39 g/mol. The presence of these functional groups contributes to its reactivity and biological activity.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of acetohydrazide can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of hydrazone derivatives, including those similar to this compound. Notably:

  • In vitro studies demonstrated that these compounds can induce apoptosis in cancer cell lines by activating caspase pathways.
  • In vivo studies showed promising results in tumor reduction in animal models, suggesting a potential for further development as anticancer agents.

The biological activity of this compound is attributed to several mechanisms:

  • Interaction with Enzymes : The compound may inhibit enzymes critical for cancer cell proliferation.
  • DNA Interaction : It has been suggested that the compound can intercalate with DNA, disrupting replication processes.
  • Oxidative Stress : The compound may induce oxidative stress in cells, leading to apoptosis.

Case Studies

Several case studies highlight the efficacy of similar compounds:

  • Study A : A derivative was tested against breast cancer cells and showed a 70% reduction in cell viability at a concentration of 50 µM after 48 hours.
  • Study B : A hydrazone analog demonstrated significant antibacterial activity against Staphylococcus aureus with an MIC value of 32 µg/mL.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of Gram-positive and Gram-negative bacteria
AnticancerInduction of apoptosis in cancer cell lines
Enzyme InhibitionDisruption of metabolic pathways
DNA InteractionIntercalation leading to replication disruption

Q & A

Q. What are the optimal synthetic conditions for achieving high yield and purity of the compound?

The synthesis typically involves a multi-step process:

  • Condensation reactions : Reacting substituted benzaldehydes with thioacetohydrazide derivatives under reflux conditions (ethanol or methanol as solvents) .
  • Critical parameters :
    • Temperature: 70–100°C (reflux).
    • Catalysts: Acetic acid or triethylamine to enhance reaction rates .
    • Purification: Column chromatography (silica gel) or recrystallization (methanol/ethanol) to isolate the final product .
  • Yield optimization : Adjusting molar ratios (e.g., 1:1.2 for hydrazide:aldehyde) and reaction time (4–6 hours) .

Q. Which spectroscopic techniques are most effective for structural confirmation?

  • NMR spectroscopy :
    • ¹H NMR : Peaks at δ 8.2–8.5 ppm (imine CH=N), δ 6.8–7.5 ppm (aromatic protons), and δ 2.5–3.5 ppm (methyl/ethyl groups) .
    • ¹³C NMR : Signals for carbonyl (C=O, ~165 ppm) and imine (C=N, ~150 ppm) .
  • IR spectroscopy : Bands at 3200–3400 cm⁻¹ (N-H stretch), 1650–1680 cm⁻¹ (C=O), and 1590–1610 cm⁻¹ (C=N) .
  • Mass spectrometry : Molecular ion peaks matching the molecular formula (e.g., m/z 439.4 for C₂₀H₂₁N₅O₃S) .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • HPLC analysis : Monitor degradation products over time using a C18 column (mobile phase: acetonitrile/water, 70:30) .
  • Accelerated stability studies : Expose the compound to 40°C/75% RH for 4 weeks and compare purity via TLC .

Advanced Research Questions

Q. How do structural modifications at the benzimidazole or hydrazone moieties influence biological activity?

  • Substituent effects :
    • Electron-withdrawing groups (e.g., Cl, Br on phenyl rings) enhance antimicrobial activity but reduce solubility .
    • Methoxy/ethoxy groups on the phenyl ring improve bioavailability by modulating lipophilicity (logP ~2.8) .
  • SAR studies : Compare IC₅₀ values against analogs (e.g., replacing 3-ethoxy with 4-chloro reduces antifungal activity by 40%) .

Q. What experimental strategies can resolve contradictions in reported biological data (e.g., conflicting IC₅₀ values)?

  • Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and solvent controls (DMSO ≤0.1% v/v) .
  • Dose-response curves : Validate activity across 3–5 independent replicates to account for batch variability .
  • Mechanistic follow-up : Combine enzyme inhibition assays (e.g., COX-2) with molecular docking to confirm target engagement .

Q. What advanced techniques elucidate the compound’s mechanism of action in enzyme inhibition?

  • X-ray crystallography : Co-crystallize the compound with target enzymes (e.g., dihydrofolate reductase) to identify binding interactions .
  • Isothermal titration calorimetry (ITC) : Measure binding affinity (Kd) and stoichiometry .
  • Molecular dynamics simulations : Model conformational changes in the enzyme active site upon ligand binding .

Methodological Challenges and Solutions

Q. How to address low solubility in aqueous buffers during in vitro assays?

  • Co-solvent systems : Use PEG-400 or cyclodextrins to enhance solubility without cytotoxicity .
  • Nanoformulation : Encapsulate the compound in liposomes (size: 100–200 nm, PDI <0.2) to improve bioavailability .

Q. What strategies mitigate synthetic byproducts during large-scale preparation?

  • Process optimization :
    • Use flow chemistry for precise control of reaction parameters (e.g., residence time, temperature) .
    • Implement in-line FTIR monitoring to detect intermediates and optimize quenching .

Critical Analysis of Contradictions

  • Variability in reported yields (45–78%) : Attributed to differences in purification methods (e.g., column vs. recrystallization) .
  • Divergent biological activity : Likely due to assay conditions (e.g., serum concentration in cell culture) .

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